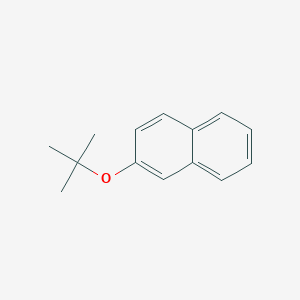

2-t-Butoxynaphthalene

Descripción

Significance and Research Context of Naphthalene (B1677914) Ether Derivatives

Naphthalene derivatives, including the ether subclass, represent a cornerstone in medicinal chemistry and materials science. The naphthalene scaffold is an extensively explored aromatic system that forms the core of numerous biologically active compounds. chemicalbook.com These derivatives have shown a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive activities. chemicalbook.comyoutube.com Several FDA-approved drugs, such as propranolol (B1214883) (a beta-blocker) and naproxen (B1676952) (an anti-inflammatory agent), are based on the naphthalene structure, highlighting its importance as a pharmacophore. chemicalbook.comyoutube.com

The significance of naphthalene ethers, specifically, lies in their utility as precursors and key intermediates in the synthesis of these valuable compounds. The ether linkage can be a stable part of the final molecule or a modifiable handle for further chemical transformations. In the field of materials science, the unique electronic and photophysical properties of the naphthalene ring system are exploited. Naphthalene derivatives are investigated for their potential in developing organic electronics, optoelectronics, and advanced functional materials. lookchem.com The substitution pattern on the naphthalene core, including the presence of ether groups, allows for the fine-tuning of these properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and solar cells.

Historical Development of Synthetic Approaches to 2-t-Butoxynaphthalene

The synthesis of this compound, a sterically hindered tertiary ether, has evolved over time to overcome specific chemical challenges. The development reflects broader trends in synthetic organic chemistry toward milder, more efficient, and selective methodologies.

The Williamson ether synthesis, first reported in 1850, is a foundational method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comwvu.edu In principle, this compound could be formed by reacting sodium 2-naphthoxide (the deprotonated form of 2-naphthol) with a tert-butyl halide, such as tert-butyl bromide. wvu.edu

However, this route is largely ineffective. The Williamson synthesis is subject to significant limitations when using tertiary alkyl halides. doubtnut.comshaalaa.com Because the nucleophile (sodium 2-naphthoxide) is also a strong base, it preferentially induces an elimination (E2) reaction with the tertiary halide, rather than the desired substitution (Sₙ2) reaction. shaalaa.comvedantu.com This competing reaction leads to the formation of isobutylene (B52900) gas instead of the target ether, resulting in very low to negligible yields. shaalaa.com This failure is a classic example of the competition between substitution and elimination pathways in organic synthesis. quora.com

To circumvent the limitations of the Williamson synthesis, early and classical methods for preparing tert-butyl ethers relied on the acid-catalyzed addition of isobutylene to an alcohol or phenol. researchgate.net In this approach, 2-naphthol (B1666908) is treated with an excess of isobutylene in the presence of a strong acid catalyst. The acid protonates isobutylene to form the relatively stable tert-butyl cation, which then undergoes electrophilic attack by the oxygen atom of 2-naphthol to form the ether. While effective, these methods often required harsh conditions, such as the use of strong mineral acids or Lewis acids, and a large excess of the volatile isobutylene reagent. researchgate.net

Contemporary research has focused on developing milder and more efficient protocols for the synthesis of tert-butyl ethers, including this compound. These modern methods offer improved yields, greater functional group tolerance, and more environmentally benign conditions.

One notable advancement is the use of microwave-assisted synthesis. A reported procedure describes the reaction of various phenols, including 2-naphthol, with tert-butyl bromide in the presence of basic lead carbonate as a catalyst under microwave irradiation and solvent-free conditions. niscpr.res.in This method produces the corresponding tert-butyl ethers in high yields without detectable side products from electrophilic substitution on the aromatic ring. niscpr.res.in

Another modern strategy involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common protecting group reagent, as the tert-butyl source. In the presence of certain Lewis acid catalysts, such as ytterbium(III) triflate (Yb(OTf)₃) or magnesium perchlorate, Boc₂O can react with alcohols and phenols to form tert-butyl ethers under mild conditions. researchgate.netnih.govresearchgate.net For example, the Yb(OTf)₃-catalyzed reaction provides a highly efficient route to tert-butyl ethers, significantly reducing reaction times. nih.govresearchgate.net More recently, a non-coordinating acid-base catalyst system has been developed using bis(trifluoromethane)sulfonimide and 2,6-lutidine with tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent, allowing for the synthesis under very mild conditions that are compatible with sensitive functional groups. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Compound Name | 2-Butoxynaphthalene | |

| CAS Number | 10484-56-7 | cymitquimica.com |

| Molecular Formula | C₁₄H₁₆O | chemsrc.com |

| Molecular Weight | 200.28 g/mol | chemicalbook.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Melting Point | 35-36 °C | chembk.com |

| Boiling Point | 315.3 ± 11.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 123.5 ± 8.5 °C | chemsrc.com |

| Density | 1.0 ± 0.1 g/cm³ | chemsrc.com |

| Water Solubility | Insoluble | lookchem.com |

Table 2: Comparison of Modern Synthetic Methods for tert-Butyl Ethers

| Method | Reagents & Catalyst | Conditions | Key Advantages | Source(s) |

| Microwave-Assisted Synthesis | Phenol/Alcohol, tert-butyl bromide, basic lead carbonate | Microwave irradiation, solvent-free | High yields, no C-alkylation side products, reusable catalyst | niscpr.res.in |

| Yb(OTf)₃-Catalyzed Etherification | Phenol/Alcohol, Di-tert-butyl dicarbonate (Boc₂O), Yb(OTf)₃ | Varies (e.g., room temp.) | Mild conditions, short reaction times, high conversion | nih.govresearchgate.net |

| Non-coordinating Acid-Base Catalysis | Phenol/Alcohol, tert-butyl 2,2,2-trichloroacetimidate, [HNTf₂ + 2,6-lutidine] | Mild (e.g., room temp.) | Non-reversible, compatible with acid-sensitive groups (ketals, Boc, boronates) | researchgate.net |

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H16O |

|---|---|

Peso molecular |

200.28 g/mol |

Nombre IUPAC |

2-[(2-methylpropan-2-yl)oxy]naphthalene |

InChI |

InChI=1S/C14H16O/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |

Clave InChI |

ZDUKTTJUKLNCSH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC1=CC2=CC=CC=C2C=C1 |

Origen del producto |

United States |

Synthetic Methodologies for 2 T Butoxynaphthalene

Classical Ether Synthesis Routes

Classical methods for ether formation provide the foundational context for synthesizing aryl ethers. However, the specific structure of 2-t-butoxynaphthalene, featuring a bulky tertiary butyl group attached to the naphthoxide oxygen, presents significant challenges for some of the most common techniques.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide and an alkyl halide. scienceinfo.com However, the direct synthesis of this compound using this method is mechanistically unfeasible. The reaction requires the 2-naphthoxide ion to act as a nucleophile, attacking a tertiary alkyl halide (e.g., tert-butyl bromide). Due to significant steric hindrance from the bulky tertiary halide, the SN2 pathway is heavily disfavored. masterorganicchemistry.com Instead, the strongly basic nature of the alkoxide promotes an E2 (bimolecular elimination) reaction, leading to the formation of isobutylene (B52900) gas as the major product rather than the desired ether. quora.com

Despite this limitation for the target molecule, examining the Williamson synthesis with related primary alkyl halides provides crucial insight into the SN2 mechanism involved in the formation of other 2-alkoxynaphthalenes.

The reaction of 2-naphthoxide with a primary alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, successfully yields the corresponding 2-n-butoxynaphthalene via an SN2 mechanism. wvu.edu In this process, the nucleophilic naphthoxide ion performs a backside attack on the primary carbon of the 1-bromobutane. masterorganicchemistry.com This concerted step involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond, with the bromide ion acting as the leaving group. youtube.com The use of primary halides is critical as they are sterically accessible and less prone to competing elimination reactions. organicchemistrytutor.com The reaction is typically carried out in a polar solvent like ethanol, which facilitates the dissolution of the reagents. chemistry-online.com

Table 1: Reagents in the Williamson Synthesis of 2-n-Butoxynaphthalene

| Role | Reagent | Purpose |

| Nucleophile Precursor | 2-Naphthol (B1666908) | Source of the aromatic alkoxide. |

| Base | Sodium Hydroxide (B78521) (NaOH) | Deprotonates 2-naphthol to form the active nucleophile. youtube.com |

| Electrophile | 1-Bromobutane | Provides the primary alkyl group for SN2 attack. wvu.edu |

| Solvent | Ethanol (EtOH) | Dissolves reactants and facilitates the reaction. chemistry-online.com |

As an alternative to alkyl halides, alkyl tosylates (p-toluenesulfonates) can serve as excellent electrophiles in the Williamson synthesis. The tosylate group is an exceptionally good leaving group because its negative charge is stabilized by resonance across the sulfonate group. This enhanced leaving group ability can accelerate the SN2 reaction compared to many alkyl halides. In the context of synthesizing a 2-alkoxynaphthalene, reacting the 2-naphthoxide ion with an alkyl tosylate like butyl tosylate would proceed through the same SN2 mechanism, often under milder conditions or with higher yields.

The initial and most critical step in the Williamson synthesis of any 2-alkoxynaphthalene is the conversion of 2-naphthol into its conjugate base, the 2-naphthoxide ion. wvu.edu 2-Naphthol itself is only a weak nucleophile. chegg.com Therefore, a strong base, typically sodium hydroxide (NaOH), is used to deprotonate the phenolic hydroxyl group. youtube.com This acid-base reaction generates the sodium 2-naphthoxide salt, which is a significantly more potent nucleophile due to the localized negative charge on the oxygen atom. chegg.com The formation of this highly reactive nucleophile is essential to drive the subsequent SN2 reaction with the electrophile. wvu.edu

Given the failure of the Williamson synthesis for preparing tertiary ethers, alternative methods are required. A common and effective strategy for the synthesis of this compound involves the acid-catalyzed alkylation of 2-naphthol with a source of the tert-butyl cation. This reaction is analogous to a Friedel-Crafts alkylation, which typically involves the alkylation of an aromatic ring (C-alkylation). jk-sci.com However, under appropriate conditions, selective alkylation of the hydroxyl group (O-alkylation) can be achieved.

In this process, a protic acid or Lewis acid catalyst is used to generate a tert-butyl carbocation from a precursor like isobutylene or tert-butanol (B103910). arkat-usa.org The electron-rich oxygen atom of the 2-naphthol then acts as a nucleophile, attacking the tert-butyl cation to form an oxonium ion intermediate. A subsequent deprotonation step yields the final product, this compound. This pathway avoids the sterically hindered SN2 attack and instead leverages the stability of the tertiary carbocation. Zeolites and other solid acid catalysts have also been employed for the tert-butylation of naphthol derivatives, offering advantages in terms of catalyst recyclability and product selectivity. researchgate.netresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Organic Transformations

2-t-Butoxynaphthalene serves as a crucial intermediate in a variety of organic reactions, primarily owing to the protective nature of the tert-butoxy (B1229062) group for the hydroxyl functionality of 2-naphthol (B1666908). The bulky tert-butyl group allows for selective reactions to occur at other positions of the naphthalene (B1677914) ring without interference from the reactive hydroxyl group.

The synthesis of this compound is commonly achieved through the Williamson ether synthesis, a well-established nucleophilic substitution reaction. wvu.edu In this process, 2-naphthol is deprotonated by a base, such as sodium hydroxide (B78521), to form the more nucleophilic naphthoxide ion. This ion then reacts with an alkyl halide, like 1-bromobutane (B133212), in an S"N"2 reaction to yield 2-butoxynaphthalene. wvu.edubrainly.comchegg.com

Once synthesized, the tert-butoxy group can be selectively removed under specific conditions, regenerating the hydroxyl group. This deprotection step is critical in multi-step syntheses where the hydroxyl functionality is required for subsequent transformations. The stability of the tert-butoxy ether linkage under certain reaction conditions, followed by its facile cleavage, underscores the utility of this compound as a key synthetic intermediate.

Precursor in the Formation of Graphene Nanoribbons (GNRs)

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit unique electronic properties, making them promising materials for next-generation electronic devices. The bottom-up synthesis of GNRs from molecular precursors allows for precise control over their width and edge structure, which in turn dictates their electronic characteristics. While various polycyclic aromatic hydrocarbons have been utilized as precursors in the on-surface synthesis of GNRs, the direct use of this compound for this purpose is not extensively documented in the reviewed literature. However, the naphthalene core of this compound makes it a conceptually relevant starting point for the design of more complex precursors for GNR synthesis. The general strategy for on-surface GNR synthesis involves the polymerization of precursor molecules on a catalytic metal surface, followed by a cyclodehydrogenation step to form the final GNR structure.

Building Block in the Synthesis of Complex Molecular Architectures (e.g., Peri-xanthenoxanthenes Derivatives)

One of the notable applications of this compound derivatives is in the synthesis of complex, soluble polycyclic aromatic compounds such as peri-xanthenoxanthenes (PXX). These molecules are of interest due to their unique electronic and photophysical properties.

In a specific example, 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol, a derivative of 2-naphthol, was synthesized as a key building block for soluble PXX derivatives. arkat-usa.org The synthesis of this building block involved the tert-butylation of naphthalene-2,6-diol. arkat-usa.org The presence of the bulky tert-butyl groups in the final PXX structure enhances its solubility, which is a crucial factor for its processing and application in electronic devices.

The general synthetic approach to PXX derivatives from binaphthol precursors involves an oxidative cyclization. The strategic placement of substituents on the naphthalene core, facilitated by the use of protected intermediates like this compound derivatives, allows for the fine-tuning of the properties of the resulting PXX molecules.

Contributions to the Synthesis of Diverse Substituted Naphthalene Derivatives

The use of the tert-butoxy group as a protecting group for the hydroxyl functionality of 2-naphthol is a key strategy in the synthesis of a wide array of substituted naphthalene derivatives. By masking the reactive hydroxyl group, other positions on the naphthalene ring can be functionalized through various reactions such as electrophilic substitution.

For instance, the acylation of 2-substituted naphthalenes, including 2-(tert-butoxy)naphthalene, has been explored. google.com The tert-butoxy group, being an ortho-para directing group, can influence the regioselectivity of such reactions. google.com This allows for the controlled introduction of acyl groups at specific positions on the naphthalene ring, leading to the formation of valuable intermediates for pharmaceuticals and other functional materials.

Characterization and Analytical Techniques in 2 T Butoxynaphthalene Research

Spectroscopic Analysis Methods

Spectroscopy is a cornerstone in the chemical analysis of 2-t-butoxynaphthalene, offering non-destructive ways to elucidate its complex structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, the protons on the naphthalene (B1677914) ring typically appear as a series of multiplets in the aromatic region (approximately δ 7.0-8.0 ppm). The nine protons of the bulky t-butyl group are magnetically equivalent and therefore produce a sharp singlet in the upfield region (around δ 1.4 ppm). The distinct chemical shift and the integration value of 9H for this singlet are key identifiers of the t-butoxy group.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will show distinct signals for the ten carbon atoms of the naphthalene ring system and the carbons of the t-butyl group. The quaternary carbon of the t-butyl group and the oxygen-linked carbon of the naphthalene ring have characteristic chemical shifts that confirm the ether linkage.

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.7-7.8 | Multiplet | 3H | Aromatic protons |

| ~7.1-7.4 | Multiplet | 4H | Aromatic protons |

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

|---|---|

| ~155 | Aromatic C-O |

| ~134 | Aromatic C |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~124 | Aromatic CH |

| ~119 | Aromatic CH |

| ~107 | Aromatic CH |

| ~78 | Quaternary t-butyl C |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound synthesis, IR is particularly useful for confirming the conversion of the hydroxyl group of the starting material, 2-naphthol (B1666908), into the ether linkage of the product. bartleby.com

The spectrum of the starting material, 2-naphthol, is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. chegg.comchegg.com Upon successful conversion to this compound, this O-H band disappears completely. bartleby.com The product spectrum shows characteristic C-H stretching vibrations for both the aromatic naphthalene ring (above 3000 cm⁻¹) and the aliphatic t-butyl group (just below 3000 cm⁻¹). lumenlearning.com A key diagnostic feature for the product is the appearance of a strong C-O stretching band for the ether linkage, typically found in the 1250-1000 cm⁻¹ region.

Key IR Absorption Bands for this compound vs. 2-Naphthol

| Wavenumber (cm⁻¹) | Functional Group | Present in this compound? | Present in 2-Naphthol? |

|---|---|---|---|

| 3200-3600 | O-H stretch (hydroxyl) | No | Yes |

| 3000-3100 | Aromatic C-H stretch | Yes | Yes |

| 2850-2960 | Aliphatic C-H stretch | Yes | No |

| 1600-1650 | Aromatic C=C stretch | Yes | Yes |

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental for monitoring the progress of the synthesis of this compound and for assessing the purity of the isolated product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for monitoring the synthesis of this compound and quantifying its purity. mdpi.com In a typical GC analysis, a sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains the stationary phase.

Because this compound is less polar and more volatile than the 2-naphthol starting material, it will travel through a standard nonpolar or moderately polar GC column at different rates, allowing for their separation. By taking small aliquots from the reaction mixture over time, the disappearance of the starting material peak and the appearance and growth of the product peak can be monitored. After purification, a single sharp peak on the chromatogram would indicate a high degree of purity. Coupling the GC to a mass spectrometer (GC-MS) can provide further confirmation of the product's identity by matching its mass spectrum to known databases. researchgate.net

Typical GC Parameters for Analysis

| Parameter | Setting |

|---|---|

| Column Type | Capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively to monitor the progress of organic reactions. rroij.comamherst.edu A TLC plate consists of a solid support, such as glass or aluminum, coated with a thin layer of an adsorbent material, typically silica gel (the stationary phase). chemistryhall.com

To monitor the synthesis of this compound, small spots of the starting material (2-naphthol), the reaction mixture, and a co-spot (both starting material and reaction mixture) are applied to the baseline of the TLC plate. chegg.com The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase), such as a mixture of hexanes and ethyl acetate. chegg.com

As the solvent moves up the plate by capillary action, it carries the compounds with it. The less polar compound, this compound, interacts less strongly with the polar silica gel and travels further up the plate, resulting in a higher Retention Factor (Rf) value. youtube.com The more polar starting material, 2-naphthol, interacts more strongly with the silica gel and moves a shorter distance, having a lower Rf value. The progress of the reaction is observed by the diminishing intensity of the 2-naphthol spot and the increasing intensity of the this compound spot over time. chegg.com A purified product should ideally show a single spot on the TLC plate. youtube.com

TLC Data for Synthesis of this compound

| Compound | Polarity | Interaction with Silica | Rf Value |

|---|---|---|---|

| 2-Naphthol | High | Strong | Low |

High Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique. It is particularly useful for analyzing compounds that may not be sufficiently volatile or stable for GC analysis. researchgate.net HPLC can be employed for precise quantitative studies of the conversion of 2-naphthol to this compound. researchgate.net

In a reversed-phase HPLC setup, which is common for this type of analysis, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. nih.gov Under these conditions, the more polar 2-naphthol would elute earlier, while the less polar this compound would be retained longer on the column and elute later.

By creating a calibration curve with standards of known concentrations, the exact amount of reactant consumed and product formed at any given time can be determined from the area of their respective peaks in the chromatogram. nih.gov This allows for detailed kinetic studies and accurate calculation of reaction yields and conversion rates. A UV detector is typically used, as the naphthalene ring system in both molecules is strongly UV-active.

Typical HPLC Parameters for Quantitative Analysis

| Parameter | Setting |

|---|---|

| Column Type | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector (e.g., at 254 nm) |

| Column Temperature | 25 °C |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through the analysis of its fragmentation patterns. For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) provide critical data.

High-resolution mass spectrometry can determine the exact mass of the molecular ion, which allows for the calculation of its elemental composition with high confidence. The molecular formula for this compound is C₁₄H₁₆O, corresponding to a precise monoisotopic mass.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆O |

| Average Molecular Weight | 200.28 g/mol |

| Monoisotopic Mass | 200.120115 Da nih.govchemspider.com |

Upon ionization in a mass spectrometer, typically by electron impact (EI), the this compound molecule forms a molecular ion (M•+) which is energetically unstable and undergoes fragmentation. libretexts.org The fragmentation pattern is highly predictable and provides a fingerprint for the molecule's structure. For tert-butyl ethers, a characteristic fragmentation pathway is the loss of a neutral isobutene molecule (C₄H₈) via a McLafferty-type rearrangement, leading to the formation of a radical cation of 2-naphthol. Another common fragmentation is the cleavage of the oxygen-tert-butyl bond to form a stable tert-butyl cation.

This pattern differs from its isomer, 2-n-butoxynaphthalene, which shows a prominent peak at m/z 144, corresponding to the naphthoxy cation formed by the loss of the butyl group. nih.gov The analysis of these fragments allows for unambiguous differentiation between isomers.

| m/z Value | Proposed Fragment Identity | Significance for this compound |

|---|---|---|

| 200 | [C₁₄H₁₆O]•+ | Molecular Ion (M•+) |

| 144 | [C₁₀H₈O]•+ | Loss of isobutene (C₄H₈); results in 2-naphthol radical cation. A highly characteristic peak. |

| 57 | [C₄H₉]+ | tert-butyl cation. A very stable carbocation, resulting in a prominent peak. |

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ntmdt.nl The technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map can be constructed, from which the atomic structure, bond lengths, and bond angles can be determined with exceptional precision. ntmdt.nl

While a specific crystal structure for this compound is not available in the reviewed literature, the technique has been successfully applied to complex naphthalene derivatives, demonstrating its utility in this class of compounds. For example, single-crystal X-ray analysis was performed on 2,6-dibromo-1,5-diphenylnaphthalene, a precursor used in the on-surface synthesis of chiral graphene nanoribbons. nih.gov This analysis revealed its packing in a P-1 (triclinic) space group and detailed intermolecular interactions such as C−H−π stacking. nih.gov Similarly, the crystal structure of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was determined, crystallizing in the monoclinic P21/c space group and revealing the dihedral angles between the naphthalene system and other parts of the molecule. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Information Obtained |

|---|---|---|---|

| 2,6-dibromo-1,5-diphenylnaphthalene nih.gov | Triclinic | P-1 | Molecular packing, π-π interactions (3.4 Å), and C−H−π interactions (2.96 Å) identified. |

| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate researchgate.net | Monoclinic | P21/c | Quasi-planar naphthalene system, dihedral angles between the naphthalene, triazole (67.1°), and phenyl (63.9°) rings determined. |

Advanced Imaging and Spectroscopy for Material Characterization (e.g., Atomic Force Microscopy, Scanning Tunneling Microscopy, Raman Spectroscopy for GNRs)

While this compound is a small molecule, its structural motifs can be incorporated into larger precursors for the bottom-up synthesis of advanced materials like graphene nanoribbons (GNRs). nih.govresearchgate.net The characterization of these nanoscale materials requires specialized surface-sensitive techniques.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful scanning probe microscopy techniques that provide topographical and electronic information at the atomic scale. ntmdt.nl

AFM provides three-dimensional surface topography and can also probe local mechanical properties. It is invaluable for determining the dimensions, morphology, and surface coverage of GNRs synthesized on a substrate. horiba.com

STM maps the local density of electronic states of a surface, allowing for the direct visualization of the atomic lattice of GNRs. nih.gov This technique is crucial for confirming the desired edge structure (e.g., armchair, zigzag, or chiral) and identifying any structural defects, which are critical to the GNRs' electronic properties. nih.gov

Raman Spectroscopy is a non-destructive spectroscopic technique that probes the vibrational modes of molecules and materials. For carbon-based materials like GNRs, Raman spectroscopy provides a wealth of structural information. The Raman spectrum of a GNR is characterized by several key peaks:

The G mode (~1600 cm⁻¹) arises from the in-plane vibration of sp²-hybridized carbon atoms and is a characteristic feature of all graphitic materials. whitman.edu

The D mode (~1300-1350 cm⁻¹) is associated with disorder and is activated by the edges of the nanoribbons. The intensity ratio of the D and G peaks (I_D/I_G) is often used as a measure of the quality and defect density of the GNRs. whitman.edu

CH-D modes (1100–1500 cm⁻¹) are phonon modes associated with the specific edge structure of the GNRs, including CH-bending vibrations of hydrogen atoms terminating the GNR edges. whitman.edu

Together, these advanced techniques provide a comprehensive picture of the materials derived from naphthalene-based precursors, from their large-scale morphology down to their atomic-level structure and vibrational properties.

| Raman Mode | Approximate Wavenumber (cm⁻¹) | Vibrational Origin and Significance |

|---|---|---|

| G Mode | ~1600 | In-plane C-C bond stretching in the sp² lattice; indicates graphitic character. whitman.edu |

| D Mode | ~1300-1350 | Disorder-induced mode, activated by edges and defects in the graphene lattice. whitman.edu |

| CH-bending Mode | ~1200 | Bending vibrations of C-H bonds at the GNR edges, confirming edge termination. whitman.edu |

Future Directions and Emerging Research Avenues for 2 T Butoxynaphthalene

Development of Greener Synthetic Methodologies and Sustainable Processes

The traditional synthesis of aryl ethers, such as 2-t-butoxynaphthalene, often relies on the Williamson ether synthesis. This method, while effective, typically involves the use of polar aprotic solvents, stoichiometric amounts of base, and can generate significant salt waste, posing environmental concerns. masterorganicchemistry.comlibretexts.orgwikipedia.orgbyjus.com Consequently, a significant research thrust is the development of greener and more sustainable synthetic routes.

Emerging strategies focus on minimizing waste, reducing energy consumption, and utilizing more environmentally benign reagents and solvents. Key areas of exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity. anton-paar.comrsc.org The application of microwave energy can accelerate the Williamson ether synthesis of naphthyl ethers, potentially under solvent-free conditions, thereby reducing the environmental footprint of the process. nih.govrsc.orgsemanticscholar.org Research in this area aims to optimize reaction parameters such as power, temperature, and reaction time to maximize efficiency and purity.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for greening the synthesis of this compound. Ultrasound can enhance mass transfer and accelerate reaction rates through the phenomenon of acoustic cavitation. polyu.edu.hknih.gov Studies have shown that combining ultrasound with microwave irradiation can further improve the efficiency of the Williamson ether synthesis, even in the absence of phase-transfer catalysts. rsc.orgsemanticscholar.orgresearchgate.net

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput synthesis. The development of flow-based methods for the Williamson ether synthesis of aryl ethers is a promising area for the sustainable production of this compound. researchgate.net This approach allows for precise control over reaction conditions, leading to higher yields and purity while minimizing solvent usage and waste generation.

Solvent-Free and Alternative Solvent Systems: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Research is exploring the synthesis of aryl tert-butyl ethers under solvent-free conditions or in more environmentally friendly solvents like ionic liquids or deep eutectic solvents. organic-chemistry.orgresearchgate.net These alternative reaction media can offer improved yields and facilitate easier product separation and catalyst recycling.

| Synthesis Method | Key Advantages |

| Microwave-Assisted | Reduced reaction times, increased yields, energy efficiency. anton-paar.comnih.gov |

| Ultrasound-Assisted | Enhanced reaction rates, improved mass transfer. rsc.orgnih.gov |

| Flow Chemistry | Precise process control, scalability, improved safety. researchgate.net |

| Solvent-Free/Alternative Solvents | Reduced environmental impact, simplified workup. organic-chemistry.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly efficient and selective catalysts is paramount for the economically viable and environmentally friendly production of this compound. Current research is moving beyond traditional homogeneous catalysts towards heterogeneous systems that offer advantages in terms of separation, reusability, and stability.

Zeolite Catalysis: Zeolites, with their well-defined microporous structures and tunable acidity, are highly promising catalysts for the shape-selective alkylation of aromatic compounds. arkat-usa.org Research on the tert-butylation of naphthalene (B1677914) and its derivatives using various zeolite frameworks has demonstrated the potential for high selectivity towards specific isomers. pnnl.gov Future work will likely focus on tailoring the pore size, acidity, and morphology of zeolites to maximize the yield and selectivity of this compound from 2-naphthol (B1666908) and a tert-butylating agent. Mechanistic insights from computational studies can aid in the rational design of these catalysts. wikipedia.org

Metal-Organic Frameworks (MOFs): MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them attractive candidates for various catalytic applications. The development of MOF-based catalysts for the selective etherification of 2-naphthol with tert-butanol (B103910) is an emerging area of interest. The ability to functionalize the organic linkers or encapsulate active species within the pores of MOFs offers opportunities to create highly selective and reusable catalysts.

Photocatalysis: Photocatalysis, which utilizes light to drive chemical reactions, represents a green and sustainable approach to chemical synthesis. Recent studies have explored the use of photocatalysts for C-O bond formation in the synthesis of aryl ethers. This methodology could offer a mild and selective route to this compound, operating under ambient temperature and pressure. Further research is needed to develop efficient photocatalytic systems for this specific transformation.

| Catalytic System | Key Features and Potential Advantages |

| Zeolites | Shape selectivity, tunable acidity, thermal stability. arkat-usa.orgpnnl.gov |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, potential for active site engineering. |

| Photocatalysts | Mild reaction conditions, use of light as a green energy source. |

Expansion of Applications in Functional Materials and Advanced Device Fabrication

The unique photophysical and electronic properties of the naphthalene moiety make this compound and its derivatives promising building blocks for a variety of functional materials and advanced electronic devices.

Organic Field-Effect Transistors (OFETs): Naphthalene-based polymers and small molecules have been investigated as organic semiconductors in OFETs. polyu.edu.hk The introduction of the bulky tert-butoxy (B1229062) group can influence the molecular packing and electronic properties of the material, potentially leading to improved device performance. Future research could focus on synthesizing and characterizing this compound-containing polymers and oligomers for their application as the active layer in OFETs.

Advanced Polymers: The incorporation of the this compound unit into polymer backbones can impart desirable properties such as thermal stability, fluorescence, and specific molecular recognition capabilities. Naphthalene-based polymers have been explored for applications in gas sorption and as catalytic supports. mdpi.comacs.orgmdpi.comresearchgate.netnih.gov The synthesis of novel polymers derived from this compound could lead to materials with tailored properties for applications in membranes, sensors, or specialty coatings.

Functional Dyes and Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. The electronic characteristics of this compound can be fine-tuned through further chemical modification, making it a potential core structure for the development of functional dyes and fluorescent sensors. These materials could find applications in bioimaging, environmental monitoring, and as components in organic light-emitting diodes (OLEDs).

Advanced Computational and Theoretical Modeling for Mechanistic Understanding and Property Prediction

Computational chemistry plays an increasingly vital role in modern chemical research, offering powerful tools to understand reaction mechanisms and predict molecular properties. For this compound, computational modeling can provide valuable insights that can guide experimental efforts.

Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the detailed reaction mechanisms of the synthesis of this compound. unirioja.es By modeling the transition states and intermediates of different synthetic routes, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. For instance, DFT studies can help in understanding the role of catalysts, such as zeolites, in promoting the desired tert-butylation of 2-naphthol. nih.gov

Property Prediction: Computational methods can be used to predict the electronic and photophysical properties of this compound and its derivatives. scialert.net Techniques such as Time-Dependent DFT (TD-DFT) can be used to calculate absorption and emission spectra, providing insights into their potential as fluorescent materials. Molecular modeling can also be used to predict the solid-state packing of these molecules, which is crucial for their application in organic electronics.

Materials Design: By combining computational screening with experimental validation, researchers can accelerate the discovery of new functional materials based on the this compound scaffold. For example, molecular dynamics simulations can be used to model the behavior of this compound-containing polymers, predicting their conformational preferences and interactions with other molecules. This information can be invaluable in the design of new materials for specific applications. researchgate.net

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties. unirioja.esnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra for fluorescent applications. |

| Molecular Dynamics (MD) | Simulation of polymer conformations and intermolecular interactions. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-*-butoxynaphthalene, and what methodological considerations are critical for optimizing yield and purity?

- The synthesis of naphthalene derivatives often involves nucleophilic substitution or alkylation reactions. For example, alkoxy-naphthalenes can be synthesized via the reaction of naphthols with alkyl halides in the presence of a base (e.g., KCO) in polar aprotic solvents like dimethylformamide (DMF). Reaction conditions such as temperature (room temperature vs. elevated), solvent choice, and stoichiometry significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is often required .

Q. How can researchers characterize the structural and electronic properties of 2-*-butoxynaphthalene using spectroscopic techniques?

- Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., ether C-O stretching at ~1100 cm).

- UV-Vis Spectroscopy: Analysis of conjugation effects due to the naphthalene core.

Q. What are the primary metabolic pathways and degradation mechanisms of 2-*-butoxynaphthalene in biological systems?

- Studies on methylnaphthalenes suggest oxidation via cytochrome P450 enzymes, leading to epoxide intermediates, which may undergo further hydrolysis or conjugation (e.g., glutathione adducts). In vitro assays using liver microsomes or recombinant enzymes are standard for metabolic profiling. Analytical methods like HPLC-MS are essential for tracking metabolites .

Advanced Research Questions

Q. How can conflicting toxicological data on 2-*-butoxynthalene derivatives be resolved through experimental design and bias assessment?

- Contradictions in toxicity studies (e.g., hepatotoxicity vs. no observed effect) may arise from differences in exposure routes (oral vs. inhalation), species-specific metabolism, or dose thresholds. A systematic approach includes:

- Risk of Bias Assessment: Evaluate study design (e.g., blinding, control groups) per tools like SYRCLE for animal studies .

- Dose-Response Analysis: Use benchmark dose modeling to identify thresholds.

- In Silico Predictions: Cross-validate with QSAR models for hepatotoxicity .

Q. What methodological gaps exist in quantifying biomarkers of exposure to 2-*-butoxynaphthalene, and how can they be addressed?

- Current limitations include:

- Sample Preparation: Improved extraction techniques (e.g., solid-phase microextraction) for low-concentration metabolites in biological matrices.

- Standardization: Lack of validated protocols for urinary metabolites like 2-naphthol.

- Correlative Biomarkers: Developing assays linking metabolite levels (e.g., 1,2-dihydroxynaphthalene) to oxidative stress markers (e.g., 8-OHdG) .

Q. How does the steric hindrance of the -butoxy group influence the reactivity of 2--butoxynaphthalene in electrophilic substitution reactions?

- The bulky *-butoxy group directs electrophiles (e.g., nitration, sulfonation) to the less hindered positions (e.g., 6-position on naphthalene). Computational studies (DFT calculations) can predict regioselectivity, while experimental validation requires kinetic monitoring (e.g., time-resolved NMR) .

Data Analysis and Integration

Q. What strategies are recommended for integrating heterogeneous data (e.g., in vitro toxicity, environmental fate) into a cohesive risk assessment framework?

- A tiered approach:

- Tier 1: Compile data from high-throughput screens (e.g., ToxCast) for hazard identification.

- Tier 2: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios.

- Tier 3: Use probabilistic models to account for population variability and exposure scenarios .

Q. How can researchers validate computational predictions of 2-*-butoxynaphthalene’s environmental persistence using experimental data?

- Compare predicted half-lives (e.g., EPI Suite outputs) with experimental degradation studies under controlled conditions (e.g., aqueous photolysis, soil microbial assays). Discrepancies may indicate unaccounted pathways (e.g., anaerobic degradation) .

Tables

Table 1. Key Analytical Methods for 2-*-Butoxynaphthalene and Metabolites

| Analyte | Matrix | Method | Detection Limit | Reference |

|---|---|---|---|---|

| 2-*-Butoxynaphthalene | Urine | GC-MS (SIM mode) | 0.1 µg/L | |

| 1,2-Dihydroxynaphthalene | Liver microsomes | HPLC-UV | 5 nM | |

| Naphthoquinone | Air | LC-TOF-MS | 0.01 ng/m³ |

Table 2. Common Synthetic Routes and Yields

| Route | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation of 2-naphthol | DMF, KCO, 25°C | 78 | >95 | |

| Grignard Reaction | THF, -78°C to RT | 65 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.